
Pde7-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde7-IN-3 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pde7-IN-3 typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Monohydrazinolysis: Selective monohydrazinolysis of a precursor compound to yield an intermediate.
Schiff Base Formation: Reaction of the intermediate with substituted aromatic aldehydes to form Schiff bases.
Cyclization: Cyclization of Schiff bases with bromine in acetic acid to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pde7-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pde7-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PDE7 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Wirkmechanismus
Pde7-IN-3 exerts its effects by selectively inhibiting PDE7, thereby increasing intracellular levels of cAMP. This elevation in cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. The compound modulates various signaling pathways, including those involved in inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Pde7-IN-3 is unique compared to other PDE inhibitors due to its selectivity for PDE7. Similar compounds include:
PDE4 Inhibitors: Such as rolipram, which also target cAMP but are less selective.
Dual PDE4/PDE7 Inhibitors: Such as BRL-50481, which inhibit both PDE4 and PDE7.
Non-selective PDE Inhibitors: Such as theophylline, which inhibit multiple PDE isoforms
This compound stands out due to its high selectivity for PDE7, making it a valuable tool for studying the specific role of PDE7 in various biological processes and for developing targeted therapies .
Eigenschaften
Molekularformel |
C18H21ClN2O4 |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |
InChI-Schlüssel |
PFDYHSOOBQTYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


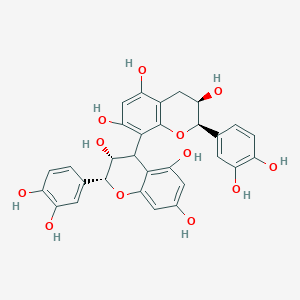
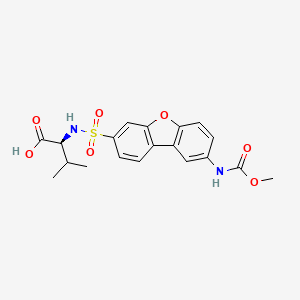
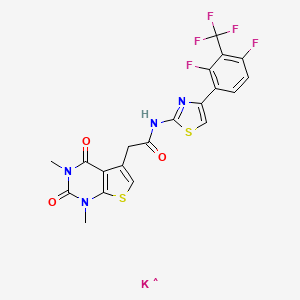

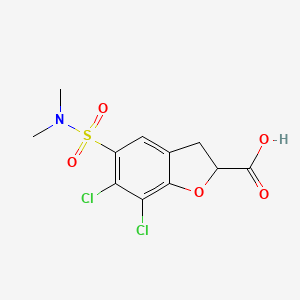
![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)
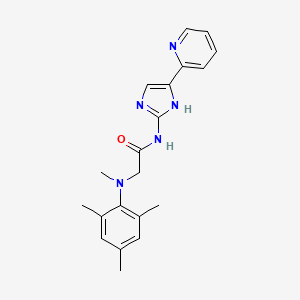
![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
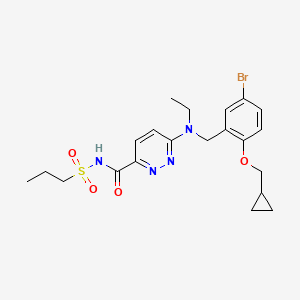
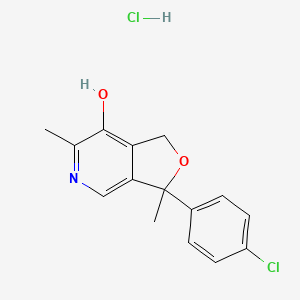
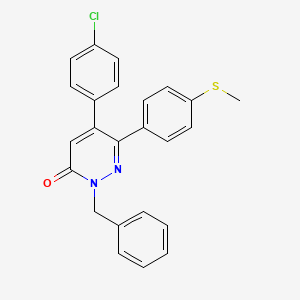
![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B10826121.png)
